molecular formula C25H32N4O6 B1674909 1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea

1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea

カタログ番号: B1674909
分子量: 484.5 g/mol
InChIキー: VAWYRUMIUGPAEX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LK 204-545 is a highly selective beta1-adrenoceptor antagonist.

生物活性

1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea, often referred to as LK 204-545, is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of LK 204-545, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of LK 204-545 is C25H32N4O6C_{25}H_{32}N_{4}O_{6} with a molecular weight of approximately 484.55 g/mol. The compound features a complex structure that includes a cyano group, a cyclopropylmethoxy moiety, and multiple aromatic rings, contributing to its biological activity.

Research indicates that LK 204-545 interacts with various biological targets, particularly within the realm of G protein-coupled receptors (GPCRs). These receptors play crucial roles in signal transduction and are implicated in numerous physiological processes.

Key Mechanisms:

  • Inhibition of Specific Receptors: LK 204-545 has been shown to inhibit certain GPCRs involved in inflammatory responses and pain pathways, suggesting its potential as an anti-inflammatory and analgesic agent .
  • Modulation of Enzyme Activity: The compound may influence the activity of enzymes associated with metabolic pathways, enhancing or inhibiting their functions depending on the cellular context .

Anti-inflammatory Properties

Studies have demonstrated that LK 204-545 exhibits significant anti-inflammatory effects. In vitro experiments showed that it reduces the production of pro-inflammatory cytokines in activated immune cells. Additionally, animal models indicated decreased inflammation in conditions such as arthritis and colitis when treated with this compound.

Analgesic Effects

The analgesic properties of LK 204-545 were evaluated through behavioral assays in rodent models. Results indicated a marked reduction in pain response to nociceptive stimuli, supporting its potential use in pain management therapies.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of LK 204-545:

  • Study on Inflammatory Bowel Disease (IBD):
    • Objective: To assess the efficacy of LK 204-545 in reducing inflammation in IBD models.
    • Findings: The study reported a significant reduction in disease severity scores and histological evidence of inflammation following treatment with LK 204-545 compared to control groups .
  • Pain Management Trials:
    • Objective: Evaluate analgesic effects using thermal and mechanical pain assays.
    • Findings: Animals treated with LK 204-545 exhibited a significant decrease in pain sensitivity, suggesting its potential utility as an analgesic agent .

Data Summary Table

PropertyValue
Molecular FormulaC25H32N4O6
Molecular Weight484.55 g/mol
Anti-inflammatory ActivitySignificant reduction in cytokine production
Analgesic ActivityDecreased pain sensitivity

科学的研究の応用

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of urea compounds can exhibit antiproliferative activity against various cancer cell lines. In a study assessing the antiproliferative effects of similar urea derivatives, compounds were synthesized and tested against the National Cancer Institute (NCI)-60 human cancer cell lines. Notably, specific derivatives demonstrated broad-spectrum activity with significant mean percentage inhibition values across multiple cancer types, indicating a promising avenue for further development in cancer therapeutics .

Case Study: Antiproliferative Screening

  • Compound Tested : 1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea
  • Cell Lines : NCI-60 human cancer cell lines
  • Results : Exhibited significant growth inhibition in melanoma, renal, and breast cancer cell lines.

Urease Inhibition

The compound's structural features suggest potential efficacy as a urease inhibitor. Urease is an enzyme implicated in various medical conditions, including kidney stones and peptic ulcers. The search for effective urease inhibitors has led to the synthesis of several urea-based compounds. Studies have shown that modifications to the urea structure can enhance inhibitory activity, making this compound a candidate for further investigation in this area .

Case Study: Urease Inhibitory Activity

  • Focus : Synthesis of urea derivatives with enhanced urease inhibition.
  • Findings : Certain structural modifications resulted in improved inhibitory efficacy compared to traditional urease inhibitors like thiourea.

Pharmacological Insights

The pharmacological profile of this compound suggests it may interact with specific biological targets, potentially influencing pathways involved in cancer progression and other diseases. The compound has been categorized under GPCR (G protein-coupled receptor) ligands, hinting at its role in modulating receptor activity which could lead to therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. By analyzing how different substituents affect biological activity, researchers can design more effective analogs. For instance, variations in the phenolic and cyano groups have been shown to influence both potency and selectivity towards specific targets .

Data Table: Summary of SAR Findings

Substituent TypeEffect on ActivityReference
Hydroxyl GroupIncreased potency
Cyano GroupEnhanced selectivity
Alkoxy ChainImproved solubility

特性

分子式

C25H32N4O6

分子量

484.5 g/mol

IUPAC名

1-[2-[[3-[2-cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea

InChI

InChI=1S/C25H32N4O6/c26-14-19-13-23(34-12-11-33-16-18-1-2-18)7-8-24(19)35-17-22(31)15-27-9-10-28-25(32)29-20-3-5-21(30)6-4-20/h3-8,13,18,22,27,30-31H,1-2,9-12,15-17H2,(H2,28,29,32)

InChIキー

VAWYRUMIUGPAEX-UHFFFAOYSA-N

SMILES

C1CC1COCCOC2=CC(=C(C=C2)OCC(CNCCNC(=O)NC3=CC=C(C=C3)O)O)C#N

正規SMILES

C1CC1COCCOC2=CC(=C(C=C2)OCC(CNCCNC(=O)NC3=CC=C(C=C3)O)O)C#N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

(+-)-1-(2-(3-(2-cyano-4-(2-cyclopropylmethoxyethoxy)phenoxy)-2-hydroxypropylamino)ethyl)-3-(4-hydroxyphenyl)urea
LK 204-545

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea
Reactant of Route 2
1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea
Reactant of Route 3
1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea
Reactant of Route 4
1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea
Reactant of Route 5
1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea
Reactant of Route 6
1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。